

Boc-N-Amido-PEG3-azide molecular weight and formula.

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Compound of Interest

Compound Name: Boc-N-Amido-PEG3-azide

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Technical Guide: Boc-N-Amido-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Boc-N-Amido-PEG3-azide**, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

Boc-N-Amido-PEG3-azide is characterized by a tert-butoxycarbonyl (Boc) protected amine, a terminal azide group, and a three-unit polyethylene glycol (PEG) spacer. This structure provides a combination of protection for sequential conjugation, reactivity for click chemistry, and favorable physicochemical properties conferred by the PEG chain.

Property	Value	References
Molecular Formula	C13H26N4O5	[1][2]
Molecular Weight	318.37 g/mol	[2][3]
CAS Number	642091-68-7	[1][3][4]



Applications in Bioconjugation and Drug Development

Boc-N-Amido-PEG3-azide is a key reagent in several advanced biochemical applications due to its bifunctional nature. The azide group allows for highly specific and efficient conjugation to molecules containing alkyne groups via "click chemistry".[1][5] This includes both the coppercatalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).[1] The Boc-protected amine provides a stable, yet readily cleavable, handle for introducing other functionalities.

The PEG3 spacer enhances the aqueous solubility and reduces the steric hindrance of the conjugated molecules, which is particularly advantageous in biological systems.[6] A primary application of this linker is in the synthesis of PROTACs.[1][3][7] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[8] The linker's length and composition are critical for the proper orientation of the two ends of the PROTAC to facilitate this interaction.

Experimental Protocols

The use of **Boc-N-Amido-PEG3-azide** typically involves two key chemical transformations: the deprotection of the Boc group to reveal a primary amine, and the cycloaddition reaction of the azide group.

General Protocol for Boc Deprotection

This procedure exposes the primary amine, allowing for subsequent conjugation, for instance, to a carboxylic acid-containing molecule.

- Dissolution: Dissolve the Boc-N-Amido-PEG3-azide in an anhydrous solvent such as dichloromethane (DCM).
- Acid Treatment: Add an excess of an acid, commonly trifluoroacetic acid (TFA), to the solution.
- Reaction: Stir the mixture at room temperature and monitor the reaction's progress using a suitable analytical technique like thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS) until the starting material is fully consumed.



 Work-up: Remove the solvent and excess acid under reduced pressure. The resulting amine-TFA salt can often be used directly in the next step or neutralized with a mild base.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

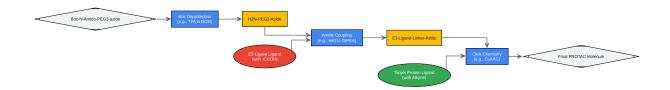
This protocol describes the conjugation of the azide group to a molecule containing a terminal alkyne.

- Reactant Mixture: In a suitable solvent system (e.g., a mixture of water and t-butanol),
 dissolve the azide-containing molecule (Boc-N-Amido-PEG3-azide or its derivative) and the
 alkyne-containing molecule.
- Catalyst Preparation: In a separate vessel, prepare the copper (I) catalyst. This is often done in situ by mixing a copper (II) sulfate solution with a reducing agent like sodium ascorbate.
- Reaction Initiation: Add the copper catalyst solution to the reactant mixture.
- Incubation: Allow the reaction to proceed at room temperature with stirring. The reaction is typically complete within 1 to 24 hours.
- Purification: Upon completion, the desired triazole-linked conjugate is purified from the reaction mixture using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Visualizing the Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Boc-N-Amido-PEG3-azide** as a linker. This process involves the sequential conjugation of an E3 ligase ligand and a target protein ligand to the bifunctional linker.





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Caption: A generalized workflow for PROTAC synthesis using a bifunctional linker.

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